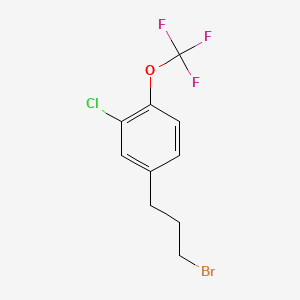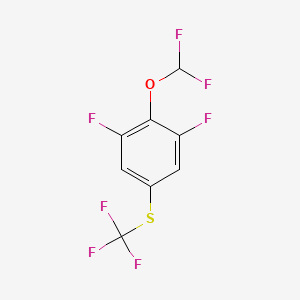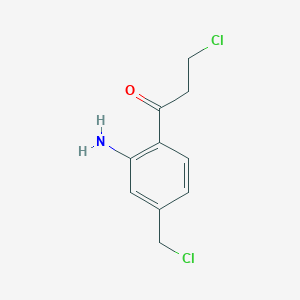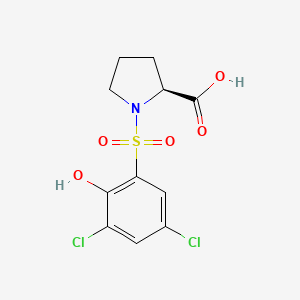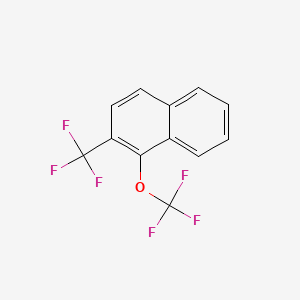![molecular formula C9H16O2 B14051395 1-[4-(Hydroxymethyl)cyclohexyl]ethanone](/img/structure/B14051395.png)
1-[4-(Hydroxymethyl)cyclohexyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Hydroxymethyl)cyclohexyl]ethanone is an organic compound with the molecular formula C9H16O2 It features a cyclohexane ring substituted with a hydroxymethyl group and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone can be synthesized through several methods. One common approach involves the hydrogenation of cyclohexene to produce acetylcyclohexane, which is then further reacted to introduce the hydroxymethyl group . The reaction typically involves the use of solvents like diethyl ether (Et2O) and water (H2O), followed by drying and fractionation under reduced pressure .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation processes and the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ethanone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed in substitution reactions.
Major Products:
Oxidation: Formation of 1-[4-(Carboxymethyl)cyclohexyl]ethanone.
Reduction: Formation of 1-[4-(Hydroxymethyl)cyclohexyl]ethanol.
Substitution: Formation of various substituted cyclohexyl ethanone derivatives.
Applications De Recherche Scientifique
1-[4-(Hydroxymethyl)cyclohexyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Hydroxymethyl)cyclohexyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
1-Cyclohexylethanone: Similar structure but lacks the hydroxymethyl group.
4-(Hydroxymethyl)acetophenone: Contains a phenyl ring instead of a cyclohexane ring.
Uniqueness: 1-[4-(Hydroxymethyl)cyclohexyl]ethanone is unique due to the presence of both a hydroxymethyl group and an ethanone group on a cyclohexane ring. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1-[4-(hydroxymethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-7(11)9-4-2-8(6-10)3-5-9/h8-10H,2-6H2,1H3 |
Clé InChI |
VLUCDJNYKAGMSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1CCC(CC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



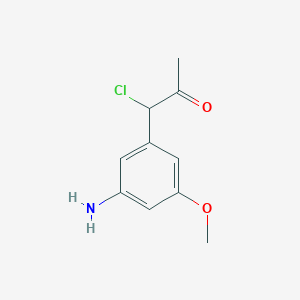
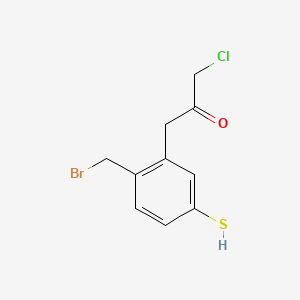
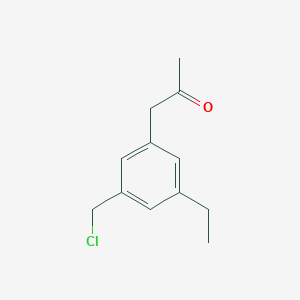
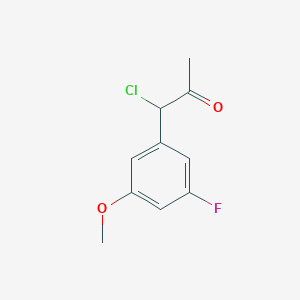
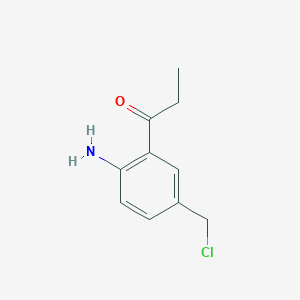


![(S)-1-(Benzo[D]thiazol-5-YL)ethan-1-amine](/img/structure/B14051373.png)
